molecular formula C14H23NO3 B14903548 Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate

Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate

Cat. No.: B14903548
M. Wt: 253.34 g/mol
InChI Key: VNMDZTDORAUBGW-IZZDOVSWSA-N
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Description

Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with an ethyl ester and a 2-methylpent-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and enoyl compounds. One common method includes the condensation of piperidine-4-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent to form ethyl piperidine-4-carboxylate. This intermediate is then reacted with 2-methylpent-2-enoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enoyl group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

ethyl 1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H23NO3/c1-4-6-11(3)13(16)15-9-7-12(8-10-15)14(17)18-5-2/h6,12H,4-5,7-10H2,1-3H3/b11-6+

InChI Key

VNMDZTDORAUBGW-IZZDOVSWSA-N

Isomeric SMILES

CC/C=C(\C)/C(=O)N1CCC(CC1)C(=O)OCC

Canonical SMILES

CCC=C(C)C(=O)N1CCC(CC1)C(=O)OCC

Origin of Product

United States

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